1-Chloro-2-(chloromethoxy)-3-fluorobenzene
Description
Overview of Halogenated Benzenoid Ethers in Contemporary Chemical Research
Halogenated benzenoid ethers are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and an ether functional group. These structures are of significant interest in modern chemical research, primarily due to the profound influence of halogen atoms on the molecule's physicochemical properties. The inclusion of halogens such as fluorine and chlorine can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This makes them valuable motifs in the design of new pharmaceuticals and agrochemicals. nih.gov Furthermore, the specific placement of halogens on the benzene ring influences the electronic environment of the ether, affecting its reactivity and potential applications in materials science and organic synthesis. acs.org Research trends show a continued exploration of these compounds, particularly in developing novel flame retardants and functional materials. acs.org
Significance of Alpha-Chloro Ethers as Reactive Intermediates in Organic Synthesis
Alpha-chloro ethers are a subclass of ethers where a chlorine atom is attached to the carbon atom adjacent to the ether oxygen (the α-carbon). This structural feature renders them highly reactive and versatile intermediates in organic synthesis. orgsyn.org The presence of the electronegative oxygen atom stabilizes the incipient carbocation that forms upon the departure of the chloride ion, making them potent alkylating agents. They are frequently used for introducing protecting groups for alcohols, such as the methoxymethyl (MOM) group, a common strategy in the multi-step synthesis of complex natural products. researchgate.net Their high reactivity, however, also necessitates careful handling, as many simple alpha-chloro ethers are known to be potent carcinogens. orgsyn.org Modern synthetic methods often focus on their in situ generation to minimize exposure and handle their inherent instability. organic-chemistry.org
Chemical Structure and Systemic Nomenclature of 1-Chloro-2-(chloromethoxy)-3-fluorobenzene
The hypothetical compound, this compound, would possess a benzene ring substituted with three different functional groups at adjacent positions. Following IUPAC nomenclature, the substituents are listed alphabetically. The parent structure is the benzene ring. The numbering is assigned to give the lowest possible locants to the substituents.
Systematic Name: this compound
Structure: A benzene ring with a chlorine atom at position 1, a chloromethoxy group (-OCH2Cl) at position 2, and a fluorine atom at position 3.
Below is a table detailing the key structural features of this theoretical molecule.
| Feature | Description |
| Molecular Formula | C7H5Cl2FO |
| Parent Structure | Benzene |
| Substituents | -Cl (Chloro) at C1 |
| -OCH2Cl (Chloromethoxy) at C2 | |
| -F (Fluoro) at C3 | |
| Functional Groups | Aryl Halide, Alpha-Chloro Ether |
Current Landscape of Academic Research Pertaining to this compound and Structurally Related Halogenated Aryl Alpha-Chloro Ethers
As established, there is no specific academic research documented for this compound. However, the broader class of halogenated aryl alpha-chloro ethers is a subject of niche but important research. Studies on these compounds are typically focused on their synthesis and subsequent use as intermediates. For example, methods have been developed for the synthesis of various α-chloroalkyl aryl ethers from phenols, which are then used to introduce other functional groups due to their high reactivity. tandfonline.com
The research landscape for these compounds is largely driven by their utility in constructing more complex molecules rather than studying their properties in isolation. Their instability and hazardous nature often mean they are generated and consumed immediately in a subsequent reaction step. The table below summarizes the general research focus on structurally similar compounds.
| Research Area | Focus | Representative Findings |
| Synthetic Methods | Development of efficient routes to aryl alpha-chloro ethers. | Synthesis from phenols and aryl α-chloroalkyl sulfides has been demonstrated. tandfonline.com Zinc salts can catalyze the formation of alpha-chloro ethers from acetals and acid halides. organic-chemistry.org |
| Reactive Intermediates | Utilization as alkylating agents and precursors. | Used for the protection of alcohols and phenols in complex syntheses. orgsyn.org |
| Medicinal Chemistry | Incorporation of halogenated ether motifs into bioactive molecules. | Halogenation is a key strategy to enhance the potency and pharmacokinetic properties of drug candidates. nih.govnih.gov |
Due to the absence of literature on the target compound, its specific research landscape is nonexistent. Any future research would likely begin with the development of a novel synthetic route to create this specific substitution pattern on the benzene ring, followed by an exploration of its reactivity, particularly the lability of the alpha-chloro ether moiety in nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H5Cl2FO |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
1-chloro-2-(chloromethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
SULUAHHVXOQPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCl)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
General Approaches to the Synthesis of Aryl Alpha-Chloro Ethers
Aryl alpha-chloro ethers are a class of reactive intermediates valuable in organic synthesis. Their preparation can be achieved through several distinct methodologies.
Chloromethylation is a classic method for introducing a chloromethyl group (–CH₂Cl) onto an aromatic ring, a functional group that can be a precursor to the chloromethoxy group. The most well-known of these is the Blanc chloromethylation reaction, which typically involves reacting an aromatic ring with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. wikipedia.org
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, making it a potent electrophile that is then attacked by the π-electrons of the aromatic ring. wikipedia.org While effective for many aromatic hydrocarbons, this method has limitations. Highly activated rings, such as those in phenols and anilines, are often unsuitable as they can undergo further uncontrolled alkylation, leading to diarylmethane byproducts. wikipedia.org Conversely, strongly deactivated rings may fail to react under standard conditions. wikipedia.org
Alternative reagents can be employed, such as chloromethyl methyl ether (MOMCl), which can successfully chloromethylate some phenolic compounds and other aromatic systems. wikipedia.orgtandfonline.com The choice of reagents and catalysts is crucial for achieving desired outcomes and minimizing side reactions.
Table 1: Common Reagents in Chloromethylation Reactions
| Role | Example Reagents | Catalyst/Conditions |
|---|---|---|
| Carbon Source | Formaldehyde, Paraformaldehyde | Acidic (e.g., HCl) |
| Chloromethylating Agent | Chloromethyl methyl ether (MOMCl) | Lewis Acid (e.g., ZnCl₂) |
| Halogen Source | Hydrogen Chloride (HCl) | 60% H₂SO₄ for deactivated substrates |
This table is generated based on information from sources wikipedia.org.
Alpha-chloro ethers can be synthesized directly from alcohols and aldehydes. One approach involves the reaction of an alcohol with an aldehyde in the presence of a hydrogen halide. This proceeds through the formation of a hemiacetal intermediate, which is then converted to the corresponding alpha-chloro ether.
More direct and modern methods have been developed. For instance, trichloroisocyanuric acid (TCCA) can serve as both an oxidant and a halogenating reagent for the direct conversion of primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones, respectively. organic-chemistry.org While not a direct synthesis of aryl alpha-chloro ethers, this highlights the use of versatile reagents for introducing a chlorine atom alpha to an oxygen function.
A common laboratory-scale synthesis of chloromethyl ethers involves reacting an alcohol with paraformaldehyde and dry hydrogen chloride. gatech.edu For aryl alpha-chloro ethers specifically, a valuable method involves the cleavage of O,S-acetals. Phenols can be reacted to form aryloxy alkyl sulfides, which are subsequently treated with a chlorinating agent like sulfuryl chloride to yield the desired α-chloroalkyl aryl ethers. tandfonline.com This method is particularly useful as the resulting ethers can be unstable and are often used immediately in subsequent reactions. tandfonline.com
While direct, widely-reported lithiation strategies for the synthesis of aryl alpha-chloro ethers are not common, the principles of directed ortho-metalation are highly relevant to the synthesis of the necessary, specifically substituted precursors. Directed ortho-metalation involves using a functional group on a benzene (B151609) ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent (ortho) position. This creates a powerful aryllithium nucleophile that can react with a wide range of electrophiles.
This strategy is paramount for building complex, multi-substituted aromatic rings with high regioselectivity. For a molecule like 1-Chloro-2-(chloromethoxy)-3-fluorobenzene, a lithiation strategy could theoretically be employed on a precursor to introduce one of the substituents (e.g., chlorine or fluorine) ortho to an existing directing group before the etherification step. The precise control offered by this method is essential for synthesizing a specific isomer that might be difficult to obtain through classical electrophilic aromatic substitution, where mixtures of ortho and para products are common. masterorganicchemistry.com
Hypothetical and Reported Synthetic Routes for this compound
No direct, single-step synthesis for this compound is prominently reported in the literature. Its creation would necessitate a multi-step approach focused on first assembling the substituted aromatic core, followed by the formation of the chloromethoxy ether.
A plausible hypothetical synthesis would begin with the formation of the key intermediate, 2-chloro-6-fluorophenol (B1225318). Once this precursor is obtained, the chloromethoxy group can be introduced. A direct Williamson ether synthesis using a chloromethylating agent is one possibility, though this can be complicated by the reactivity of the reagent. masterorganicchemistry.com
A more controlled and effective route, based on analogous syntheses, would involve a two-step etherification process. tandfonline.comprepchem.com
Formation of an O,S-Acetal : The 2-chloro-6-fluorophenol would first be reacted with an aryl α-chloroalkyl sulfide (B99878) to form a stable O,S-acetal intermediate. tandfonline.com
Chlorinative Cleavage : This intermediate is then treated with a chlorinating agent, such as sulfuryl chloride. This selectively cleaves the carbon-sulfur bond, yielding the final product, this compound, and a sulfenyl chloride byproduct. tandfonline.comprepchem.com
This approach avoids the use of highly reactive and potentially carcinogenic reagents like bis(chloromethyl) ether that can be a byproduct in some chloromethylation reactions, offering a more controlled pathway to the target molecule. wikipedia.org
The primary challenge in this synthesis is the regioselective preparation of the 2-chloro-6-fluorophenol precursor. The placement of incoming electrophiles on a benzene ring is dictated by the electronic properties of the substituents already present. stackexchange.com The hydroxyl (–OH) group is a strongly activating ortho-, para-director, while halogen atoms like fluorine (–F) and chlorine (–Cl) are deactivating yet also ortho-, para-directing. libretexts.orgmsu.edu
Table 2: Directing Effects of Relevant Substituents
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
This table is generated based on information from sources masterorganicchemistry.comstackexchange.comlibretexts.orgmsu.edu.
Synthesizing 2-chloro-6-fluorophenol requires careful strategic planning:
Starting from 2-Fluorophenol (B130384) : The hydroxyl group is the most powerful activating group, so electrophilic chlorination of 2-fluorophenol would be strongly directed to the positions ortho and para to the –OH group. This would yield a mixture of 2-chloro-6-fluorophenol and 4-chloro-2-fluorophenol. Separating these isomers could be challenging.
Starting from 2-Chlorophenol (B165306) : Fluorination of 2-chlorophenol is another possibility, but direct fluorination can be aggressive. Again, the hydroxyl group would direct the incoming electrophile, leading to a mixture of isomers.
Blocking Groups : To achieve higher selectivity for the desired 2,6-disubstituted product, a blocking group strategy could be employed. For instance, the para position of the starting phenol (B47542) could be blocked with a group like a sulfonic acid (–SO₃H), which can be introduced and later removed. This would force the incoming halogen to substitute at one of the available ortho positions.
Given the interplay of these directing effects, achieving a high yield of the specific 2-chloro-6-fluorophenol isomer is a non-trivial synthetic problem that requires careful selection of starting materials and reaction conditions to manage the regiochemical outcome. msu.edunih.gov
Synthesis and Functionalization of Halogenated Aromatic Precursors
The foundation for the synthesis of this compound lies in the preparation and subsequent functionalization of appropriately halogenated benzene derivatives. The specific arrangement of chloro and fluoro substituents on the aromatic ring dictates the regioselectivity of further reactions. Precursors such as 1-chloro-3-fluorobenzene (B165101) serve as common starting points in multi-step synthetic sequences. chemicalbook.com
A prevalent method for the functionalization of electron-rich aromatic rings, including halogenated phenols, is electrophilic substitution. One such key transformation is formylation, which introduces an aldehyde group onto the aromatic ring. The Rieche formylation, for instance, utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4) or tin(IV) tetrachloride to formylate activated aromatic compounds. researchgate.net This method is particularly effective for the ortho-formylation of electron-rich phenols, a reaction that proceeds with high yield and regioselectivity without leading to significant diformylation. mdma.chresearchgate.net
The regioselectivity of these formylation reactions is often directed by the coordination between the oxygen atoms of the phenolic hydroxyl and any adjacent methoxy (B1213986) groups with the titanium metal center of the Lewis acid catalyst. researchgate.netmdpi.com This coordination favors electrophilic attack at the ortho position relative to the hydroxyl group. researchgate.net Research has explored the scope of this reaction across a wide range of phenols and other aromatic compounds, demonstrating its utility in producing substituted aromatic aldehydes which are versatile intermediates. mdpi.comorgsyn.org
The following table summarizes the results of TiCl4-mediated formylation of various electron-rich phenols using dichloromethyl methyl ether, illustrating the typical yields and regioselectivity achieved in the functionalization of such precursors.
| Precursor | Major Product(s) | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol | 65 | mdma.ch |
| 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol | 71 | mdma.ch |
| 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | High Yield | mdma.ch |
| Phenol | 2-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | 50 & 18 | mdpi.com |
| 3-Methoxyphenol | 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde | 44 (mixture) | mdpi.com |
Another critical functionalization method is chloromethylation, which introduces a chloromethyl group (-CH2Cl) onto the aromatic ring. The Blanc chloromethylation is a classic example of this transformation. chempanda.com This reaction can be applied to halogenated benzenes to produce intermediates like 2-chloro-6-fluorobenzyl chloride, which is structurally related to the target compound. nih.gov The process involves reacting the aromatic compound with a source of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. google.com
Innovations in Controlled Introduction of the Chloromethoxy Moiety
The introduction of the chloromethoxy group (-OCH2Cl) is a pivotal step in the synthesis of the title compound. This is typically achieved by reacting a precursor alcohol or phenol with a chloromethylating agent. The most common reagent for this purpose is chloromethyl methyl ether (CH3OCH2Cl), also known as MOM-Cl. chempanda.com
Innovations in this area have focused on the safe and efficient in situ generation of chloromethyl methyl ether to avoid handling this carcinogenic compound directly. chempanda.comorganic-chemistry.org One effective method involves the reaction between dimethoxymethane (B151124) and an acid halide, such as acetyl chloride, catalyzed by a small amount of a Lewis acid. chempanda.com Zinc(II) salts, like zinc bromide (ZnBr2), have been shown to be highly efficient catalysts for this transformation, providing near-quantitative yields of chloromethyl methyl ether in solution within a few hours. organic-chemistry.orgorgsyn.org This solution can then be used directly in subsequent reactions. organic-chemistry.org
The general scheme for the zinc-catalyzed synthesis of chloromethyl methyl ether is as follows:
CH3OCH2OCH3 + CH3COCl --(ZnBr2)--> CH3OCH2Cl + CH3COOCH3
This in situ generation method offers significant operational advantages and enhances safety by minimizing exposure. organic-chemistry.org The resulting chloromethyl methyl ether solution can then be reacted with a suitable precursor, such as 2-chloro-6-fluorophenol, in the presence of a non-nucleophilic base like diisopropylethylamine, to yield this compound.
Alternative chloromethylating reagents and catalytic systems have also been explored. For instance, the chloromethylation of 1,2,4-trifluorobenzene (B1293510) has been achieved using various chloromethyl alkyl ethers or chloromethyl acyl chlorides in the presence of Lewis acids like aluminum chloride, zinc chloride, or tin tetrachloride. google.com These studies provide a basis for selecting appropriate reagent and catalyst combinations for the controlled introduction of a chloromethyl or related group onto a specifically substituted aromatic precursor.
The table below details various methods for the generation or use of chloromethylating agents relevant to the synthesis of chloromethoxyarenes.
| Reagent System | Catalyst | Product | Application | Reference |
| Dimethoxymethane / Acetyl Chloride | Zinc(II) salts (e.g., ZnBr2) | Chloromethyl methyl ether | In situ generation for methoxymethylation of alcohols | organic-chemistry.orgorgsyn.org |
| Formaldehyde / HCl | Lewis Acids (e.g., ZnCl2) | Chloromethyl group on aromatic ring | Blanc Chloromethylation | chempanda.comgoogle.com |
| Dichloromethyl methyl ether | TiCl4 | Formyl group on aromatic ring | Rieche Formylation | mdma.chresearchgate.netmdpi.com |
| Chloromethyl methyl ether | AlCl3 | Chloromethyl group on aromatic ring | Chloromethylation of trifluorobenzene | google.com |
These innovative approaches to the controlled introduction of the chloromethoxy moiety, combined with strategic functionalization of halogenated precursors, provide a robust toolkit for the synthesis of complex molecules like this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Elucidating Electronic Structure and Stability
A primary outcome of these calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For 1-Chloro-2-(chloromethoxy)-3-fluorobenzene, this would reveal precise bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency analysis would be performed to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation.
Key electronic properties that would be determined include the dipole moment, which indicates the molecule's polarity, and the electrostatic potential map, which visualizes regions of positive and negative charge. This information is vital for predicting intermolecular interactions and the molecule's behavior in electric fields.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for investigating the reactivity of molecules like this compound. DFT methods, using various exchange-correlation functionals such as B3LYP or M06-2X, can be used to map out the potential energy surfaces of chemical reactions involving this compound.
A key application of DFT is the elucidation of reaction mechanisms. For instance, the susceptibility of the chloromethoxy group to nucleophilic attack or the potential for electrophilic aromatic substitution on the benzene (B151609) ring could be investigated. DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate.
By calculating the energies of these stationary points, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy implies a faster reaction. These theoretical investigations provide atomistic-level insights into how reactions proceed, which can be difficult to obtain through experimental means alone.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The presence of the flexible chloromethoxy group in this compound suggests the existence of multiple stable conformations (rotamers). Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies. Computational methods can systematically explore the potential energy surface by rotating the single bonds, particularly the C-O and O-C bonds of the chloromethoxy group. This analysis would identify the most stable conformer(s) and the energy barriers between them.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms, MD simulations can model the molecule's vibrations, rotations, and conformational changes at a given temperature. This provides a more realistic picture of the molecule's behavior in a solution or other environments. MD simulations can reveal the preferred conformations in different solvents and the timescales of conformational transitions, which can be crucial for understanding its reactivity and interactions with other molecules. For example, the accessibility of reactive sites might be conformation-dependent. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com
For this compound, the HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the LUMO indicates the region where an electron is most likely to be accepted in a reaction with a nucleophile.
Quantum chemical calculations would provide the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net
The spatial distribution of these orbitals is also crucial. By visualizing the HOMO and LUMO, one can predict the sites on the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. For instance, the analysis might reveal whether the aromatic ring or the chloromethoxy group is the more likely site of reaction.
Modeling of Solvent Effects on Reactivity Pathways
Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational modeling of solvent effects is therefore essential for obtaining a realistic understanding of the reactivity of this compound.
There are two main approaches to modeling solvent effects: implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Applications in Advanced Organic Synthesis
1-Chloro-2-(chloromethoxy)-3-fluorobenzene as a Versatile Building Block in Multi-Step Synthesis
The arrangement of chloro, fluoro, and chloromethoxy substituents on the benzene (B151609) ring makes this compound a valuable building block in multi-step synthesis. vapourtec.comlibretexts.orgyoutube.com The distinct electronic properties and steric environment of each substituent allow for regioselective transformations, a critical aspect in the synthesis of complex organic molecules. libretexts.org The presence of both chloro and fluoro groups offers differential reactivity, which can be exploited in sequential cross-coupling reactions or nucleophilic aromatic substitutions.
The strategic placement of the substituents can influence the orientation of further electrophilic or nucleophilic attacks on the aromatic ring. This controlled reactivity is paramount in designing synthetic routes that are both efficient and produce the desired isomers with high selectivity.
Preparation of Structurally Diverse Ether Derivatives through Functional Group Transformations
The chloromethoxy group is a key feature of this compound, enabling the synthesis of a wide array of ether derivatives. This functional group can react with various nucleophiles, such as alcohols, phenols, and thiols, to form new ether and thioether linkages. This transformation is fundamental in the construction of more complex molecules where an ether moiety is a crucial structural component.
For instance, the reaction with a substituted phenol (B47542) could lead to the formation of a diaryl ether, a common motif in many biologically active compounds and materials. The conditions for such reactions can often be tailored to achieve high yields and selectivity.
Table 1: Illustrative Examples of Ether Synthesis from Chloroalkyl Ethers
| Nucleophile | Product Type | General Reaction Conditions |
| Alcohol (R-OH) | Alkyl Aryl Ether | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) |
| Phenol (Ar-OH) | Diaryl Ether | Base (e.g., K2CO3, Cs2CO3), Aprotic Solvent (e.g., DMF, Acetonitrile) |
| Thiol (R-SH) | Thioether | Base (e.g., NaH, Et3N), Aprotic Solvent (e.g., THF, CH2Cl2) |
Note: This table provides generalized conditions and the optimal conditions would need to be determined experimentally for this compound.
Role in the Synthesis of Specialized Halogenated Aromatic Compounds with Unique Chemical Properties
Halogenated aromatic compounds are a class of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. science.govnih.govnih.gov The presence of halogen atoms can profoundly influence the physical, chemical, and biological properties of a molecule, affecting aspects such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This compound serves as an excellent precursor for the synthesis of more complex, specialized halogenated aromatic compounds. The existing halogen atoms can be retained in the final product or can be used as handles for further functionalization through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This allows for the introduction of a wide range of substituents, leading to novel compounds with unique properties.
Utilizing the Alkylating Properties of the Chloromethoxy Group in Chemical Transformations
The chloromethoxy group is a potent alkylating agent due to the presence of the electron-withdrawing chlorine atom, which makes the adjacent methylene (B1212753) carbon electrophilic. chempanda.comwikipedia.orgknowde.com This reactivity can be harnessed to introduce the 1-chloro-3-fluorophenyl-2-methoxymethyl moiety onto a variety of substrates.
This alkylating property is particularly useful in the synthesis of compounds where this specific substituted aromatic ring is a key structural element. For example, it can be used to alkylate amines, amides, and other nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. The reaction of the chloromethoxy group with a nucleophile proceeds via a nucleophilic substitution mechanism. google.com
Table 2: Potential Alkylation Reactions with this compound
| Nucleophile | Product of Alkylation | Potential Application Area |
| Primary/Secondary Amine | Tertiary Amine | Pharmaceutical Synthesis |
| Imidazole | N-Alkylated Imidazole | Agrochemical Synthesis |
| Carboxylate Salt | Ester | Fine Chemical Synthesis |
Note: This table illustrates the potential alkylating capabilities of the title compound based on the known reactivity of the chloromethoxy group.
Synthetic Strategies for Incorporating Halogenated Aromatic Ethers into Complex Molecular Architectures
The incorporation of the 1-chloro-2-(methoxy)-3-fluorophenyl ether unit into larger, more complex molecules requires strategic synthetic planning. One common approach involves the initial reaction of the chloromethoxy group to form a stable ether linkage, followed by modifications to the aromatic ring.
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-Phase Structure and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule in solution. For "1-Chloro-2-(chloromethoxy)-3-fluorobenzene," ¹H and ¹³C NMR would provide foundational information on the chemical environment of each hydrogen and carbon atom, respectively. Furthermore, ¹⁹F NMR would be critical for probing the fluorine substituent and its interactions with neighboring nuclei.
Despite the utility of this technique, specific NMR spectral data for "this compound" are not available in the reviewed literature. Hypothetically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the presence of both the chlorine and fluorine atoms, providing key insights into their substitution pattern on the benzene (B151609) ring.
Interactive Data Table: Predicted ¹H NMR Data (Hypothetical)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic CH | - | - | - |
| Aromatic CH | - | - | - |
| Aromatic CH | - | - | - |
| O-CH₂-Cl | - | - | - |
Note: This table is hypothetical due to the absence of experimental data.
In a research context, time-resolved NMR spectroscopy could be employed to monitor reactions involving "this compound," allowing for the identification of transient intermediates and the determination of reaction kinetics.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For "this compound," IR and Raman spectra would be expected to display characteristic bands for the C-Cl, C-F, C-O, and C-H bonds, as well as the aromatic ring vibrations.
A comprehensive search has not yielded any experimental IR or Raman spectra for "this compound." The analysis of such spectra would confirm the presence of the key functional moieties. For instance, the C-O-C stretching vibrations of the ether linkage and the C-Cl stretches of both the aromatic chloride and the chloromethyl group would appear at distinct wavenumbers.
Interactive Data Table: Expected Vibrational Modes (Hypothetical)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C | Aromatic Ring Stretching | 1600-1450 |
| C-O-C | Asymmetric Stretching | 1260-1000 |
| C-F | Stretching | 1400-1000 |
| C-Cl (Aromatic) | Stretching | 1100-800 |
| C-Cl (Aliphatic) | Stretching | 800-600 |
Note: This table represents general expected ranges and is not based on experimental data for the specific compound.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅Cl₂FO.
No mass spectral data for "this compound" has been reported. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, accompanied by isotopic peaks characteristic of the presence of two chlorine atoms. The fragmentation of the molecular ion would likely involve the loss of the chloromethoxy side chain, the chlorine atom, or other small neutral molecules, providing valuable structural information.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.
There are no published X-ray crystallographic studies for "this compound" or any of its crystalline derivatives. If a suitable single crystal could be grown, X-ray diffraction analysis would offer definitive proof of its molecular structure, including the conformation of the chloromethoxy group relative to the benzene ring and the packing of the molecules in the crystal lattice.
Application of Advanced Spectroscopic Techniques for Investigating Reaction Intermediates
The study of reaction mechanisms often requires the detection and characterization of short-lived reaction intermediates. Advanced spectroscopic techniques, such as flash photolysis coupled with transient absorption spectroscopy or low-temperature matrix isolation spectroscopy (IR or UV-Vis), are employed for this purpose.
In the context of reactions involving "this compound," these advanced methods could potentially be used to investigate the formation and fate of reactive species such as carbocations, radicals, or arynes. However, due to the general lack of research on this specific compound, there are no documented applications of these techniques for studying its reaction intermediates.
Future Research Directions and Emerging Challenges
Development of Sustainable and Environmentally Benign Synthetic Methodologies for Aryl Alpha-Chloro Ethers
The synthesis of aryl alpha-chloro ethers has traditionally relied on methods that can be hazardous and environmentally unfriendly. A significant future research direction lies in the development of greener synthetic routes.
Current Methodologies and Their Limitations:
Conventional methods for synthesizing similar chloroalkyl ethers often involve reagents like formaldehyde (B43269) and hydrogen chloride, which can lead to the formation of carcinogenic byproducts such as bis(chloromethyl) ether. wikipedia.org The use of strong acids and chlorinated solvents also contributes to the environmental impact of these processes. researchgate.net
Future Research Focus:
Catalytic Approaches: Research into catalytic methods that avoid the use of stoichiometric and hazardous reagents is crucial. This includes the development of solid acid catalysts or phase transfer catalysts that can improve reaction efficiency and selectivity under milder conditions. iosrjournals.org
Alternative Reagents: Exploring less toxic and more sustainable alternatives to traditional chloromethylating agents is a key area of investigation. researchgate.net This could involve in-situ generation of the reactive species to minimize exposure and side reactions.
Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids will be a significant step towards more environmentally benign syntheses.
Exploration of Novel Catalytic Systems for Selective Transformations of the Chloromethoxy Group
The chloromethoxy group is a versatile functional handle that can be transformed into a variety of other functionalities. The development of novel catalytic systems to control the selectivity of these transformations is a major research challenge.
Reactivity of the Chloromethoxy Group:
The chloromethoxy group is highly reactive and can participate in a range of nucleophilic substitution reactions. This reactivity can be both an advantage and a challenge, as controlling selectivity can be difficult.
Future Research Focus:
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium or copper, could enable a wider range of cross-coupling reactions, allowing for the introduction of various substituents onto the methylene (B1212753) carbon of the chloromethoxy group.
Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to generate radical intermediates from the chloromethoxy group, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Enzymatic Transformations: Biocatalysis using enzymes could offer unparalleled selectivity in the transformation of the chloromethoxy group, providing access to chiral building blocks that are difficult to synthesize using traditional methods.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
The complexity of reactions involving halogenated aryl alpha-chloro ethers makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI).
Current Applications of ML in Chemistry:
ML models are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. acs.org These models can learn from large datasets of chemical reactions and identify patterns that are not obvious to human chemists. mit.edu
Future Research Focus:
Reactivity Prediction: ML models can be trained to predict the reactivity of the chloromethoxy group in the presence of different nucleophiles and catalysts. nih.govnih.gov This would allow chemists to quickly screen a large number of potential reactions and identify the most promising candidates.
Synthesis Design: AI-powered retrosynthesis tools could be used to design novel and efficient synthetic routes to complex molecules starting from simple halogenated aryl alpha-chloro ethers. cmu.edu
Data-Driven Discovery: By analyzing large chemical databases, ML algorithms could identify new and potentially useful applications for this class of compounds.
Expanding the Scope of Chemical Applications for Halogenated Aryl Alpha-Chloro Ethers
While some chloroalkyl ethers have found applications as alkylating agents and in the synthesis of polymers and resins, the full potential of halogenated aryl alpha-chloro ethers remains largely unexplored. ca.govnih.gov
Potential Applications:
The unique combination of a halogenated aromatic ring and a reactive chloromethoxy group suggests that these compounds could be valuable intermediates in the synthesis of a wide range of molecules with interesting biological and material properties.
Future Research Focus:
Pharmaceuticals and Agrochemicals: The presence of halogen atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. alfa-chemistry.com Halogenated aryl alpha-chloro ethers could serve as building blocks for the synthesis of new drug candidates and agrochemicals.
Materials Science: The ability to introduce a variety of functional groups via the chloromethoxy handle could be exploited in the synthesis of novel polymers, liquid crystals, and other advanced materials.
Chemical Probes: The reactivity of the chloromethoxy group could be utilized to develop chemical probes for studying biological processes.
Addressing Stereochemical Control in Reactions Involving the Chloromethoxy Functionality
Reactions involving the chloromethoxy group can often lead to the formation of new stereocenters. Controlling the stereochemistry of these reactions is a significant challenge, but one that could unlock the full synthetic potential of this functional group.
Importance of Stereochemistry:
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Therefore, the ability to control stereochemistry is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.
Future Research Focus:
Chiral Catalysis: The development of chiral catalysts that can enantioselectively transform the chloromethoxy group would be a major breakthrough. This could involve the use of chiral transition metal complexes or organocatalysts.
Substrate Control: By introducing chiral auxiliaries into the molecule, it may be possible to control the stereochemical outcome of reactions at the chloromethoxy group.
Dynamic Kinetic Resolution: In cases where a racemic mixture is formed, it may be possible to use a dynamic kinetic resolution to convert the unwanted enantiomer into the desired one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
